molecular formula C24H20BrN3O2S2 B11534358 2-bromo-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

2-bromo-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11534358
M. Wt: 526.5 g/mol
InChI Key: LLRXWIDFNXPAFZ-UHFFFAOYSA-N
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Description

2-BROMO-N-[2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-[2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multi-step organic reactions. The starting materials may include benzothiazole derivatives, bromobenzene, and phenylethylamine. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the bromo group.

    Amidation reactions: to form the carbamoyl group.

    Thioether formation: to introduce the sulfanyl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to speed up the reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-[2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromo group can be reduced to form a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Hydrogenated derivatives: from reduction.

    Substituted benzothiazoles: from nucleophilic substitution.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 2-BROMO-N-[2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE would depend on its specific biological target. Generally, it may interact with:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.

    Phenylethylamine derivatives: Often studied for their neurological effects.

    Carbamoyl derivatives: Used in various therapeutic applications.

Uniqueness

2-BROMO-N-[2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C24H20BrN3O2S2

Molecular Weight

526.5 g/mol

IUPAC Name

2-bromo-N-[2-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C24H20BrN3O2S2/c1-15(16-7-3-2-4-8-16)26-22(29)14-31-24-28-20-12-11-17(13-21(20)32-24)27-23(30)18-9-5-6-10-19(18)25/h2-13,15H,14H2,1H3,(H,26,29)(H,27,30)

InChI Key

LLRXWIDFNXPAFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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